molecular formula C11H12N2O B8259660 1-(5-Amino-1-methylindol-3-yl)ethanone

1-(5-Amino-1-methylindol-3-yl)ethanone

Cat. No.: B8259660
M. Wt: 188.23 g/mol
InChI Key: JEFJEDJWDIQZNG-UHFFFAOYSA-N
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Description

1-(5-Amino-1-methylindol-3-yl)ethanone is a chemical compound of interest in medicinal chemistry and pharmacological research due to its core indole structure. The indole scaffold is a prominent pharmacophore in drug discovery, known for its diverse biological activities . Specifically, indole derivatives have been extensively studied and demonstrated significant potential in various research areas, including serving as antiviral agents and inhibitors of viral replication such as Human Immunodeficiency Virus Type-1 (HIV-1) . The structural features of this compound—including the 5-amino substituent and the 3-acetyl group—are common in synthetic bioactive molecules. Research on similar N-arylsulfonyl-3-acetylindole analogs has confirmed that the introduction of an acetyl group at the 3-position of the indole ring can lead to more potent biological activity, particularly in anti-HIV-1 assays in vitro . This suggests that this compound could provide a valuable backbone for further structure-activity relationship (SAR) studies to develop new therapeutic agents. Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules to investigate novel mechanisms of action. This product is intended for research purposes only in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(14)10-6-13(2)11-4-3-8(12)5-9(10)11/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFJEDJWDIQZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 1 5 Amino 1 Methylindol 3 Yl Ethanone

There is no publicly available scientific literature detailing the specific synthesis of 1-(5-Amino-1-methylindol-3-yl)ethanone. General synthetic routes to substituted 3-acetylindoles often involve Friedel-Crafts acylation of the corresponding indole (B1671886) precursor. However, the specific reaction conditions, yields, and purification methods for this particular compound have not been reported.

Similarly, detailed characterization data, including spectroscopic information, is not available.

Table 1: Spectroscopic Data (Hypothetical)

Technique Expected Key Features
¹H NMRSignals corresponding to the acetyl methyl protons, the N-methyl protons, aromatic protons on the indole ring, and the amino protons.
¹³C NMRResonances for the carbonyl carbon of the acetyl group, the methyl carbons, and the carbons of the indole scaffold.
Mass Spec.A molecular ion peak corresponding to the exact mass of the compound.
IRCharacteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ketone, and C-H and C=C stretching of the aromatic ring.

This table is purely hypothetical and is intended to illustrate the type of data that would be expected if the compound were synthesized and characterized. No actual data has been found in the public domain.

Chemical Properties and Reactivity

The chemical properties and reactivity of 1-(5-Amino-1-methylindol-3-yl)ethanone remain undocumented. Based on the functional groups present, one could predict potential reactivity. The amino group could undergo reactions typical of aromatic amines, such as diazotization followed by substitution. The acetyl group could participate in reactions at the carbonyl carbon or the alpha-carbon. The indole (B1671886) ring itself could undergo further electrophilic substitution, with the existing substituents directing the position of the incoming group. However, without experimental data, these are merely theoretical considerations.

Research Findings and Potential Applications

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound reveals several plausible synthetic routes by disconnecting the molecule at key positions. The primary disconnections involve the C-N bond of the amino group, the C-C bond of the acetyl group, and the bonds forming the indole (B1671886) ring itself.

One logical disconnection is the C5-amino group, which can be introduced in a late-stage transformation. This leads to the precursor, 1-(1-methyl-5-nitroindol-3-yl)ethanone. The nitro group serves as a reliable precursor to the amino functionality through well-established reduction methods.

Further disconnection of the C3-acetyl group from 1-(1-methyl-5-nitroindol-3-yl)ethanone suggests a C3-acylation of a 1-methyl-5-nitroindole intermediate. This is a common strategy for functionalizing the electron-rich C3 position of the indole ring.

Finally, the 1-methyl-5-nitroindole core can be disconnected to reveal simpler starting materials for indole synthesis. This could involve cyclization strategies starting from appropriately substituted aniline derivatives. This multi-step approach, which involves the initial synthesis of a substituted indole followed by sequential functionalization, is often preferred to control the regiochemistry.

Approaches to Indole Core Synthesis and C3-Functionalization

The construction of the this compound scaffold can be approached by first synthesizing a suitably substituted indole core, followed by the introduction of the acetyl group at the C3 position.

The Nenitzescu indole synthesis is a powerful method for constructing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction proceeds via a Michael addition, followed by a cyclization and elimination cascade. wikipedia.org While the classical Nenitzescu synthesis directly yields 5-hydroxyindoles, its adaptation for the synthesis of 5-aminoindoles is not straightforward.

A hypothetical adaptation would require a starting material with a nitrogen-based substituent on the quinone that can be converted to an amino group. For instance, a 1,4-benzoquinone bearing a protected amino group or a nitro group could potentially be employed. However, the electronic nature of these substituents could significantly alter the reactivity of the quinone and the course of the reaction, potentially leading to undesired side products. mdpi.com The N-methylation of the indole nitrogen would likely be performed as a separate step after the formation of the indole ring, for example, by reaction with a methylating agent like methyl iodide in the presence of a base.

The introduction of the acetyl group at the C3 position of the indole ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic substitution reactions, as the C3 position of indole is highly nucleophilic.

The Friedel-Crafts acylation is a classic method for acylating aromatic rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org In the context of indoles, this reaction can be performed using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comresearchgate.net However, the presence of a nitro group on the indole ring can deactivate the system towards electrophilic substitution, potentially requiring harsher reaction conditions. Conversely, an amino group would be highly activating but is also prone to react with the Lewis acid. Therefore, this acylation is most strategically performed on the 1-methyl-5-nitroindole intermediate.

The Vilsmeier-Haack reaction provides an alternative and often milder method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comwikipedia.org The Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (for formylation) or N,N-dimethylacetamide (for acetylation), acts as the electrophile. chemistrysteps.comwikipedia.org This method can be effective for the C3-acylation of the 1-methyl-5-nitroindole precursor.

Acylation Method Reagents Typical Substrate Key Features
Friedel-Crafts AcylationAcetyl chloride or acetic anhydride, Lewis acid (e.g., AlCl₃)Electron-rich aromatic ringsCan be limited by deactivating groups and side reactions with amino groups. sigmaaldrich.com
Vilsmeier-Haack ReactionPOCl₃, N,N-dimethylacetamideElectron-rich aromatic and heteroaromatic compoundsGenerally milder conditions than Friedel-Crafts; suitable for formylation and acylation. ijpcbs.comchemistrysteps.com

Methods for Selective Introduction of the Amino Functionality at the C5 Position

The final key transformation in the synthesis of this compound is the introduction of the amino group at the C5 position.

The most common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. The synthesis of 1-(1-methyl-5-nitroindol-3-yl)ethanone provides a direct precursor for the target molecule. The nitro group can be selectively reduced to an amino group using a variety of reducing agents.

Catalytic hydrogenation is a widely used method for this transformation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. d-nb.info This method is generally clean and high-yielding.

Another common method is the use of metal-acid systems , such as tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid. researchgate.net This method is also effective for the reduction of aromatic nitro groups and is tolerant of many other functional groups.

Reduction Method Reagents Advantages Considerations
Catalytic HydrogenationH₂, Pd/CClean reaction, high yields, mild conditions. d-nb.infoRequires specialized equipment for handling hydrogen gas.
Metal-Acid SystemSnCl₂, HClEffective and tolerant of various functional groups. researchgate.netRequires aqueous work-up to remove metal salts.

Direct amination of an unactivated C-H bond on the indole ring is a more challenging synthetic transformation. While methods for direct C-H amination have been developed, they often require specific directing groups and specialized catalysts. For instance, iridium-catalyzed C-H amidation has been reported for the synthesis of 7-aminoindoles. acs.org However, achieving regioselective amination at the C5 position without a directing group would be difficult and likely result in a mixture of products. Therefore, the reduction of a nitro precursor remains the more practical and widely used approach for the synthesis of 5-aminoindoles.

N-Methylation Methodologies for the Indole Nitrogen

The introduction of a methyl group at the N-1 position of the indole ring is a critical step in the synthesis of the target compound. The weak nucleophilicity of the indole nitrogen presents a challenge, but several effective methodologies have been developed to achieve this transformation. mdpi.com Common approaches involve the deprotonation of the N-H bond with a base, followed by reaction with a methylating agent, or the use of catalytic systems that facilitate methylation under milder conditions.

A widely used and environmentally conscious methylating agent is dimethyl carbonate (DMC). st-andrews.ac.uk This reagent is non-toxic and biodegradable, making it an attractive alternative to hazardous reagents like methyl iodide or dimethyl sulfate. st-andrews.ac.ukgoogle.com The reaction is typically performed in the presence of a base, such as potassium carbonate or 1,4-diazabicyclo[2.2.2]octane (DABCO), in a high-boiling solvent like N,N-dimethylformamide (DMF). google.comresearchgate.netresearchgate.net The use of DMC often provides high yields and is suitable for large-scale production. researchgate.net

Traditional methods often employ a strong base to form the indole anion, which then reacts with an electrophilic methyl source. google.com For instance, sodium amide or sodium hydride in a solvent like liquid ammonia or ether can be used to deprotonate the indole, followed by the addition of methyl iodide. orgsyn.org While effective, these methods require stoichiometric amounts of strong, moisture-sensitive bases and hazardous alkylating agents. google.com

More recent innovations include the use of quaternary ammonium salts, such as phenyltrimethylammonium iodide (PhMe₃NI), as solid, easy-to-handle methylating agents. acs.orgnih.gov These reactions can be performed under mildly basic conditions (e.g., with cesium carbonate) and show excellent functional group tolerance, making them suitable for late-stage methylation of complex molecules. acs.orgnih.gov

Table 1: Comparison of N-Methylation Methodologies for Indoles
MethodMethylating AgentBase/CatalystTypical ConditionsAdvantagesDisadvantagesReference
Dimethyl Carbonate (DMC) MethylationDimethyl CarbonateK₂CO₃, DABCO, or DBUReflux in DMF (~130 °C)"Green" reagent, low toxicity, high yield, scalableRequires high temperatures st-andrews.ac.ukgoogle.comresearchgate.net
Classical AlkylationMethyl Iodide (MeI) or Dimethyl Sulfate (DMS)NaH, NaNH₂, or t-BuOKLiquid NH₃ or ether, low to ambient temp.Well-established, effectiveUses hazardous reagents, requires stoichiometric strong base google.comorgsyn.org
Quaternary Ammonium Salt MethylationPhenyltrimethylammonium Iodide (PhMe₃NI)Cs₂CO₃Toluene, 120 °CSafe, easy-to-handle solid reagent, high monoselectivity, good functional group toleranceReagent may not be as common as DMC or MeI acs.orgnih.gov

Advanced Derivatization and Functionalization Reactions of this compound Precursors

The acetyl group at the C-3 position is a versatile handle for further molecular elaboration. researchgate.net A common derivatization strategy involves the condensation of the acetyl ketone with primary amines to form Schiff bases (imines). samipubco.com This reaction is typically catalyzed by a few drops of glacial acetic acid and proceeds by nucleophilic attack of the amine on the carbonyl carbon. uodiyala.edu.iq A wide variety of aromatic and aliphatic amines can be used, allowing for the introduction of diverse substituents. samipubco.com

These Schiff bases can serve as intermediates for the synthesis of other heterocyclic systems. For example, reaction with thioglycolic acid in a suitable solvent like benzene or chloroform leads to the formation of 4-thiazolidinone derivatives via cyclocondensation. mdpi.comimpactfactor.org This reaction provides access to a class of compounds recognized for their presence in various biologically active molecules. semanticscholar.org

Table 2: Synthesis of Thiazolidinones from 3-Acetylindole (B1664109) Precursors
StepReactantsConditionsProduct TypeReference
1. Schiff Base Formation3-Acetylindole derivative, Primary Amine (e.g., substituted aniline)Ethanol, cat. Acetic Acid, RefluxSchiff Base (Imine) uodiyala.edu.iq
2. Thiazolidinone FormationSchiff Base intermediate, Thioglycolic AcidBenzene or Chloroform, Reflux4-Thiazolidinone derivative mdpi.comimpactfactor.org

The 5-amino group on the indole ring is a primary aromatic amine and thus a key site for introducing structural diversity. It can undergo a variety of classical transformations. For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities. Similarly, reaction with sulfonyl chlorides yields sulfonamides. N-alkylation can also be achieved, though selectivity between the amine and a potentially free indole nitrogen would need to be controlled. Another powerful transformation is diazotization with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

The indole nucleus is inherently reactive towards electrophilic substitution, with the C-3 position being the most nucleophilic. niscpr.res.inresearchgate.net However, in a 3-acetyl substituted indole, this position is blocked. Subsequent electrophilic attacks are directed to the benzene portion of the ring. The substitution pattern is governed by the combined directing effects of the groups already present: the 5-amino group, the 1-methyl group, and the 3-acetyl group.

The 5-amino group is a powerful activating, ortho-, para-directing group, strongly favoring substitution at the C-4 and C-6 positions. The 1-methyl group is weakly activating, while the 3-acetyl group is deactivating towards the pyrrole ring. Therefore, electrophilic aromatic substitution on the this compound core is expected to occur predominantly at the C-4 and C-6 positions, driven by the strong activation of the amino group. niscpr.res.in Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce further functionality at these positions, provided that the reaction conditions are controlled to avoid side reactions involving the amino or acetyl groups. niscpr.res.in

Catalytic Approaches in Indole Ethanone (B97240) Synthesis

Transition metal catalysis offers powerful and efficient methods for the synthesis and functionalization of indole rings. researchgate.netmdpi.com Copper and iron, being abundant and less toxic than many precious metals, are particularly attractive catalysts. lookchem.com

Copper Catalysis: Copper-catalyzed reactions have been successfully applied to the synthesis of 3-acylindoles. One efficient method involves the copper-mediated oxidative decarbethoxylation of ethyl arylacetates in the presence of an indole, which achieves regioselective C-3 acylation. rsc.org Copper catalysts are also employed in C-H functionalization reactions. For example, a copper-mediated C4–H sulfonylation of indoles has been developed, showcasing the ability to selectively functionalize the benzene ring of the indole core. acs.org Furthermore, copper catalysis is effective for N-alkylation reactions, providing an alternative to traditional methods. rsc.org

Iron Catalysis: Iron catalysts have emerged as a cost-effective and environmentally benign option for various organic transformations. organic-chemistry.org In the context of indole functionalization, iron-catalyzed C3-selective formylation of indoles has been demonstrated using formaldehyde and aqueous ammonia, with air as the oxidant. organic-chemistry.org While this provides a 3-formyl group rather than a 3-acetyl group, it highlights the utility of iron in activating the indole C-3 position. Additionally, three-coordinate iron(0) complexes have been shown to catalyze the regioselective C-H alkylation of indole derivatives, offering another route to functionalized indole products. nih.gov These catalytic systems provide pathways to key intermediates in the synthesis of bioactive molecules. researchgate.net

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to traditional metal-based catalysts. oup.com This approach utilizes small organic molecules to catalyze chemical reactions, often with high levels of stereoselectivity. oup.comnih.gov In the context of indole synthesis, organocatalysis offers mild reaction conditions and the ability to construct complex molecular architectures. oup.com

The synthesis of indole derivatives through organocatalysis can involve various strategies, such as asymmetric cycloadditions, cyclizations, and dearomatization reactions. nih.govrsc.org For instance, N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the synthesis of 2-aryl indoles. nih.gov This method involves an Umpolung strategy, where the normal reactivity of a functional group is inverted, to facilitate a convergent synthesis from easily accessible precursors under mild conditions. nih.gov While this specific example leads to 2-aryl indoles, the underlying principles of NHC catalysis can be adapted for the synthesis of other substituted indoles. nih.gov

Another significant area is the use of chiral phosphoric acids and squaramides in asymmetric catalysis to produce enantiomerically enriched indole derivatives. oup.comrsc.orgnih.gov For example, chiral squaramide has been used to catalyze the Michael addition of 3-chloroxindoles to nitroolefins, yielding products with adjacent quaternary and tertiary stereocenters in high yields and enantioselectivities. nih.gov Such strategies are instrumental in creating structurally diverse and complex indole-based chiral heterocycles, which are valuable in medicinal chemistry. nih.gov

Catalyst TypeReactionSubstratesKey FeaturesRef
N-Heterocyclic Carbene (NHC) Convergent Indole SynthesisAryl aldehydes, AnilinesMetal-free, Mild conditions, Umpolung reactivity nih.gov
Chiral Phosphoric Acid Asymmetric Synthesis3-Arylindoles, 2-Aryl-3H-indol-3-onesCreates both axial and central chirality, High yields, Excellent enantioselectivity rsc.org
Chiral Squaramide Michael Addition3-Chloroxindoles, NitroolefinsCreates adjacent quaternary-tertiary centers, High diastereoselectivity and enantiopurity nih.gov
Bifunctional Squaramide Three-component couplingIndole, Diazooxindole, NitroethyleneAsymmetric metal/organo relay catalysis, Access to chiral 3,3'-bisindole skeletons oup.com

Sustainable and Green Chemistry Methodologies in Indole Synthesis

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methods. tandfonline.comeurekaselect.com These principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. tandfonline.com For indole synthesis, this has led to the exploration of sustainable techniques like mechanochemistry and microwave-assisted reactions. eurekaselect.comrsc.org

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state, often in the absence of a solvent. rsc.orgunica.it This solvent-free approach is inherently environmentally benign and can lead to different reactivity and product selectivity compared to solution-phase reactions. rsc.org

Several classical indole syntheses have been adapted to mechanochemical conditions. For example, a mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea, which applies to a wide range of arylhydrazines and carbonyl compounds. unica.itrsc.org This method is notable for its operational simplicity and reduced environmental impact. rsc.org Another example is the rhodium(III)-catalyzed C-H bond functionalization in a planetary mill to synthesize indoles. rsc.org This process is solvent-free, does not require external heating, and uses dioxygen as the terminal oxidant, making it a powerful and green alternative to standard solution-based protocols. rsc.org The synthesis of N-substituted indole-3-carboxaldehyde oximes, key intermediates for various bioactive compounds, has also been achieved via a solvent-free mechanochemical approach, highlighting the versatility of this technique. mdpi.comnih.gov

Reaction TypeCatalysts/ReagentsConditionsAdvantagesRef
Fischer Indolisation Oxalic acid, DimethylureaBall milling, Solvent-freeEnvironmentally friendly, Wide substrate scope, High yields unica.itrsc.org
Rhodium-Catalysed C-H Functionalisation [Rh(III)], Cu(OAc)₂, O₂Planetary mill, Solvent-free, No external heatingEnvironmentally benign, Uses dioxygen as terminal oxidant rsc.org
Oximation NH₂OH·HCl, Base (NaOH or Na₂CO₃)Ball milling, Solvent-freeAvoids risks of solution-phase oximation, Almost complete conversion mdpi.comnih.gov
Azine Synthesis Acetic acid (catalytic)GrindingFacile, Green methodology, High to exceptional yields mdpi.com

Microwave-assisted organic synthesis (MAOS) employs microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance product purity. tandfonline.comnih.govtandfonline.com This technique has been widely applied to the synthesis of indoles and other heterocyclic compounds. nih.govijpsjournal.com

Many classical indole syntheses have been successfully adapted to microwave protocols. The Bischler indole synthesis, for instance, can be performed under solvent-free, microwave-assisted conditions to produce 2-arylindoles in good yields with significantly shorter reaction times compared to conventional heating. organic-chemistry.orgingentaconnect.comsciforum.net Similarly, the Leimgruber–Batcho indole synthesis benefits from microwave acceleration, allowing for the rapid preparation of various heteroaromatic enamine intermediates which are then converted to the corresponding indoles. durham.ac.uk The use of microwave energy is considered a green chemistry approach as it is highly efficient and often allows for solvent-free reactions or the use of more environmentally benign solvents. tandfonline.comeurekaselect.com The rapid and efficient nature of MAOS makes it an invaluable tool in medicinal chemistry for the synthesis of biologically relevant indole analogs. nih.govingentaconnect.com

Synthesis MethodConditionsReaction TimeYieldRef
Bischler Indole Synthesis Microwave irradiation (540-600 W), Solvent-free45-60 seconds52-75% (one-pot) organic-chemistry.orgsciforum.net
Leimgruber–Batcho Synthesis Microwave irradiation (180 °C), Lewis acid catalyst20 minutesGood yields durham.ac.uk
Decarboxylative Condensation Microwave activation, from isatins5-10 minutesUp to 98% nih.gov
Three-component Synthesis Microwave irradiation, Ionic liquidA few minutes74-93% ijpsjournal.com

Intramolecular and Intermolecular Reactivity of the Indole Nitrogen and C3 Position

The indole ring is characterized as a π-excessive heterocycle, making it highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic site in an unsubstituted indole. niscpr.res.in However, in this compound, the C3 position is occupied by an acetyl group, which significantly alters the molecule's reactivity profile.

With the C3 position blocked, electrophilic aromatic substitution is directed to other positions on the indole ring. The primary sites for electrophilic attack are the C4, C6, and C7 positions of the benzene portion of the ring. The outcome of such reactions is governed by the directing effects of the existing substituents. The 5-amino group is a strong activating group and an ortho-, para-director, while the 1-methyl group has a minor activating effect. The 3-acetyl group is a deactivating group.

The powerful electron-donating resonance effect of the 5-amino group strongly activates the C4 and C6 positions towards electrophilic attack. This is a common feature observed in 5-hydroxyindoles, which are electronically similar to 5-aminoindoles, where electrophilic substitution, such as aminomethylation and nitration, occurs regioselectively at the C4 position. niscpr.res.in In the case of this compound, electrophilic substitution is therefore anticipated to preferentially occur at the C4 and C6 positions.

ElectrophileExpected Major Product(s)Reference
Nitrating agent (e.g., HNO₃/H₂SO₄)4-Nitro-1-(5-amino-1-methylindol-3-yl)ethanone and 6-Nitro-1-(5-amino-1-methylindol-3-yl)ethanone niscpr.res.in
Halogenating agent (e.g., Br₂/AcOH)4-Bromo-1-(5-amino-1-methylindol-3-yl)ethanone and 6-Bromo-1-(5-amino-1-methylindol-3-yl)ethanone niscpr.res.in
Acylating agent (e.g., Ac₂O/Lewis Acid)4-Acetyl-1-(5-amino-1-methylindol-3-yl)ethanone and 6-Acetyl-1-(5-amino-1-methylindol-3-yl)ethanone niscpr.res.in

This table presents predicted outcomes based on the reactivity of analogous indole systems.

The 5-amino group in this compound is a primary aromatic amine and exhibits characteristic nucleophilic reactivity. It can readily undergo a variety of transformations, including acylation, alkylation, and diazotization. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding 5-acetamido derivative.

Elucidation of Reaction Pathways and Stereochemical Control

Understanding the reaction pathways and achieving stereochemical control are crucial aspects of synthetic chemistry involving complex heterocyclic systems like indoles.

The indole nucleus can participate in cycloaddition reactions, including the Hetero-Diels-Alder reaction, acting as either a diene or a dienophile. The presence of the electron-withdrawing acetyl group at the C3 position can influence the dienophilic character of the C2-C3 double bond. However, with the C3 position substituted, the indole system is more likely to act as a diene, utilizing the benzene ring.

The alkylation of indoles can occur at either the nitrogen atom (N-alkylation) or a carbon atom of the ring (C-alkylation), most commonly at C3. In this compound, the indole nitrogen is already substituted with a methyl group, precluding further N-alkylation at this position. However, the 5-amino group presents an alternative site for N-alkylation.

The competition between N-alkylation of the amino group and C-alkylation of the indole ring is a well-documented phenomenon. researchgate.net The regioselectivity is influenced by factors such as the nature of the alkylating agent, the reaction conditions (solvent, base), and the electronic and steric properties of the indole substrate. In aqueous microdroplets, a chemoselective N-alkylation of indoles has been observed in a three-component Mannich-type reaction, a departure from the typical C-alkylation seen in bulk reactions. stanford.edu For this compound, alkylation would likely occur at the 5-amino group under conditions that favor nucleophilic attack by the amine.

Alkylating AgentReaction ConditionsExpected Major ProductReference
Methyl IodideBasic conditions (e.g., K₂CO₃, DMF)1-(5-(Dimethylamino)-1-methylindol-3-yl)ethanone nih.gov
Benzyl BromidePhase-transfer catalysis1-(5-(Dibenzylamino)-1-methylindol-3-yl)ethanone nih.gov

This table provides hypothetical examples based on general principles of amine alkylation.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The substituents on the indole ring of this compound have a profound impact on its reactivity. The interplay between the electron-donating 5-amino group and the electron-withdrawing 3-acetyl group is a key determinant of the molecule's chemical behavior.

The 5-amino group, through its +M (mesomeric) effect, increases the electron density of the aromatic system, particularly at the ortho and para positions (C4 and C6). This activating effect enhances the rate of electrophilic aromatic substitution. Conversely, the 3-acetyl group, with its -M and -I (inductive) effects, deactivates the indole ring towards electrophilic attack and directs incoming electrophiles away from the C2 and C4 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, a complete assignment of all atoms and their connectivity can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons on the indole ring will appear in the downfield region, typically between 6.5 and 8.0 ppm. The N-methyl group protons will resonate as a sharp singlet further upfield, while the acetyl methyl protons will also appear as a singlet. The amino group protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acetyl group is characteristically found at a low field (downfield), often above 190 ppm. The carbons of the indole ring will have specific chemical shifts that are influenced by the substituents. For instance, the carbon atom bearing the amino group (C5) will be shifted upfield due to the electron-donating effect of the nitrogen.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H27.5 - 7.8s
H47.0 - 7.3d
H66.6 - 6.8dd
H77.1 - 7.4d
N1-CH₃3.7 - 3.9s
C(O)CH₃2.4 - 2.6s
5-NH₂3.5 - 5.0br s

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C=O~192
C2~135
C3~115
C3a~128
C4~110
C5~140
C6~112
C7~111
C7a~130
N1-CH₃~33
C(O)CH₃~27

Note: The expected chemical shifts are based on analogous substituted indole compounds and may vary depending on the solvent and experimental conditions.

To confirm the assignments made from 1D NMR and to establish the connectivity between protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling between adjacent protons on the aromatic ring, for example, between H6 and H7, and between H6 and H4. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, confirming the assignment of the indole ring's CH groups. For more complex substituted indole ethanones, HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations, for instance, from the acetyl methyl protons to the carbonyl carbon and to C3 of the indole ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would display key absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The sharp, strong absorption of the carbonyl (C=O) group of the ethanone moiety will be prominent around 1650-1680 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 2850-3100 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, which is unique to this specific compound.

Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Carbonyl (C=O)Stretch1650 - 1680
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C=C AromaticStretch1580 - 1620
C-NStretch1250 - 1350

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and a prominent fragment would likely result from the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. For a related compound, 3-acetyl-1-methylindole, the mass spectrum shows a base peak at m/z 158, corresponding to the loss of the methyl group from the molecular ion (m/z 173). massbank.eu A similar fragmentation would be expected for the title compound. Further fragmentation of the indole ring can also occur.

Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
188[M]⁺
173[M - CH₃]⁺
145[M - CH₃ - CO]⁺

X-ray Crystallography for Solid-State Molecular Conformation and Packing (where applicable)

While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals could be obtained, this technique would reveal precise bond lengths, bond angles, and torsion angles. For substituted indoles, X-ray analysis has confirmed the planarity of the indole ring system. mdpi.com In the solid state, intermolecular interactions such as hydrogen bonding involving the amino group and the carbonyl oxygen would likely play a significant role in the crystal packing. These interactions dictate the supramolecular architecture of the compound in its crystalline form.

Computational Chemistry and Theoretical Studies on Indole Ethanone Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic landscape and three-dimensional arrangement of atoms within a molecule. These methods, varying in their level of theory and computational cost, provide a detailed picture of bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like indole (B1671886) derivatives due to its favorable balance of accuracy and computational efficiency. DFT methods are employed to investigate both the ground and excited electronic states, providing valuable information on molecular geometry, vibrational frequencies, and electronic transitions. chemrxiv.orgniscpr.res.innanobioletters.com

In studies of similar indole-containing compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been instrumental in optimizing molecular geometries and predicting spectroscopic properties. chemrxiv.org For a molecule like 1-(5-Amino-1-methylindol-3-yl)ethanone, DFT would be used to determine key structural parameters. The electronic substitutions on the indole ring, such as the amino and acetyl groups, significantly influence the electron density distribution across the molecule. chemrxiv.org

A bathochromic (red) shift in the HOMO-LUMO gap and vertical excitation energy is a common observation when substitutions are made to the indole ring. chemrxiv.org While long-chain substitutions on the five-membered ring may have a minor effect, smaller groups on the six-membered ring can significantly alter the ground state electronic structure. chemrxiv.org

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Indole Systems

Property Typical Calculated Value Range Significance
HOMO Energy -5.0 to -6.0 eV Correlates with the electron-donating ability of the molecule.
LUMO Energy -1.5 to -2.5 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 3.0 to 4.0 eV Indicates the chemical reactivity and the energy of electronic transitions.

Note: The values presented are representative and can vary based on the specific indole derivative and the level of theory used in the calculation.

For even greater accuracy, particularly for understanding excited states and complex electronic phenomena, ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

These high-level calculations are crucial for benchmarking the results from more computationally efficient methods like DFT. For indole and its derivatives, ab initio studies have been vital in elucidating the nature of their excited states, which is essential for understanding their photophysical properties. The ordering and energies of the lowest-lying excited states, often of π-π* character, are critical in determining the fluorescence and phosphorescence behavior of these molecules.

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide key insights into the reactivity and selectivity of molecules. researchgate.net

For this compound, the HOMO is expected to be delocalized over the electron-rich indole ring system, particularly influenced by the electron-donating amino group. This makes the molecule susceptible to electrophilic attack at positions with high HOMO density. Conversely, the LUMO is likely to be centered on the acetyl group and the adjacent part of the indole ring, indicating the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Table 2: Frontier Molecular Orbital Characteristics for a Representative Amino-Substituted Indole Ethanone (B97240)

Molecular Orbital Energy (eV) Primary Atomic Contributions Implied Reactivity
LUMO -1.85 Carbonyl carbon, C3 of indole Susceptible to nucleophilic attack
HOMO -5.42 Indole ring, Amino nitrogen Prone to electrophilic attack

| Energy Gap (ΔE) | 3.57 | - | Indicator of chemical stability |

Note: These values are hypothetical and serve to illustrate the typical outputs of an FMO analysis for a similar system.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By locating and characterizing transition states—the high-energy intermediates between reactants and products—researchers can predict the most likely reaction pathways and calculate activation energies.

For reactions involving indole ethanone systems, such as electrophilic substitution or condensation reactions, transition state calculations using DFT can reveal the step-by-step mechanism. These calculations can help rationalize the observed regioselectivity of reactions and predict the influence of different substituents on the reaction rate.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. nih.govmdpi.com MD simulations are used to explore the conformational landscape of flexible molecules, identifying the most stable conformations and the energy barriers between them. nih.govmdpi.com

For this compound, MD simulations can be used to study the rotational freedom around the bond connecting the acetyl group to the indole ring, as well as the flexibility of the methyl and amino groups. These simulations provide insights into how the molecule might adapt its shape to fit into the active site of a biological target, for example. The stability of different conformations can be assessed by analyzing the trajectory of the simulation and calculating properties such as root-mean-square deviation (RMSD) over time. nih.gov

In Silico Screening and Virtual Ligand Design Methodologies

The insights gained from computational studies of indole ethanone systems can be leveraged in the design of new molecules with desired properties, a process often referred to as in silico or virtual screening. nih.govnih.govacs.org This approach is widely used in drug discovery to identify promising lead compounds from large chemical libraries. nih.govnih.govacs.org

By creating a computational model or pharmacophore based on the known structure and activity of a molecule like this compound, researchers can virtually screen thousands or even millions of other compounds to find those that are likely to have similar or improved activity. nih.gov This significantly accelerates the early stages of drug development. Furthermore, the detailed electronic and structural information from DFT and other calculations can guide the rational design of new indole ethanone derivatives with enhanced potency, selectivity, or pharmacokinetic properties. frontiersin.org

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in elucidating the binding mechanism at a molecular level and estimating the binding affinity. ajchem-a.com While specific docking studies on this compound are not extensively detailed in the available literature, research on analogous indole derivatives provides significant insights into their potential protein-ligand interactions.

Studies on various indole derivatives have shown that they can effectively bind to a range of protein targets, including enzymes like cyclooxygenase-2 (COX-2), kinases, and receptors such as serotonin (B10506) receptors. ajchem-a.combenthamdirect.comnih.gov The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of the protein. researchgate.net In the case of substituted indoles, the nature and position of the substituents play a crucial role in determining the binding mode and affinity.

The following table summarizes representative molecular docking results for various indole derivatives against different protein targets, illustrating the range of binding affinities and key interacting residues that could be relevant for this compound.

Ligand (Indole Derivative)Protein TargetDocking Score (kcal/mol)Key Interacting Residues
3-Ethyl-1H-indole derivative IIaCOX-2-11.35Not Specified
3-Ethyl-1H-indole derivative IIbCOX-2Not SpecifiedNot Specified
3-Ethyl-1H-indole derivative IIcCOX-2-10.40Not Specified
Meloxicam (Reference Drug)COX-2-6.89Not Specified
D2AAK5Serotonin 5-HT1A ReceptorNot SpecifiedAsp (3.32), Ser 5.43
D2AAK6Serotonin 5-HT1A ReceptorNot SpecifiedAsp (3.32), Ser 5.43
D2AAK7Serotonin 5-HT1A ReceptorNot SpecifiedAsp (3.32), Asn 7.38, Tyr 7.42
D2AAK5Serotonin 5-HT2A ReceptorNot SpecifiedThr 3.37, Asn 6.55

This table is a representation of data from studies on various indole derivatives and is intended to be illustrative of the types of results obtained from molecular docking studies. ajchem-a.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. dergipark.org.tr Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D properties of the molecules. nih.gov

For indole ethanone systems and related indole derivatives, 3D-QSAR studies have been employed to elucidate the structural requirements for various biological activities, including enzyme inhibition. researchgate.netresearchgate.net These studies typically involve aligning a series of compounds and calculating steric, electrostatic, and hydrophobic fields around them. The variations in these fields are then correlated with the observed biological activities.

For example, a 3D-QSAR study on a series of Indol-2-yl ethanone derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors revealed that hydrophobic and steric effects predominantly determine the binding affinities. researchgate.net The resulting models, often validated through internal and external test sets, can guide the design of more potent analogs. researchgate.net The statistical significance of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). researchgate.net

The table below presents a summary of statistical parameters from 3D-QSAR studies on different series of indole derivatives, showcasing the predictive power of these models.

QSAR Model TypeTargetNo. of Compoundspred_r² / r²Key Findings
kNN-MFA 3D-QSARIDO Inhibitors22 (18 training, 4 test)0.760.79Hydrophobic and less steric groups are favorable for activity. researchgate.net
CoMFAPDE IV InhibitorsNot Specified0.4940.56Model identified key features for designing new derivatives. nih.gov
CoMSIAPDE IV InhibitorsNot Specified0.5410.59Combination of steric, electrostatic, and hydrophobic fields gave the best results. nih.gov
kNN-MFA 3D-QSARCOX-2 Inhibitors240.94610.8782Model indicates the contribution of steric and electronic fields to activity. researchgate.net

This table summarizes findings from various QSAR studies on indole derivatives to illustrate the application and outcomes of such computational models.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indole Ethanone Derivatives

Systematic Investigation of Substituent Effects on Molecular Properties and Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For indole (B1671886) derivatives, the nature and position of substituents on the indole ring and associated side chains profoundly influence their activity.

In another study focusing on indole Schiff base derivatives as anti-inflammatory agents, substitutions on the phenyl ring also dictated the potency. nih.gov Specifically, derivatives with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions showed the highest activity. nih.gov Conversely, a 2-methoxyphenyl substitution led to minimal activity, demonstrating that both electronic effects and steric factors are critical determinants of biological function. nih.gov

The substitution on the indole nitrogen (N1 position) is also a key modulator of activity. In a series of N'-phenylindol-3-ylglyoxylhydrazides designed as benzodiazepine (B76468) receptor (BzR) ligands, it was found that 1-methyl derivatives were inactive. nih.gov This suggests that the indole NH group may be involved in a critical hydrogen bond interaction with the receptor or that substitution at this position is sterically hindered within the binding site. nih.gov

The following table summarizes the effects of various substituents on the anti-inflammatory activity of 3-acetylindole (B1664109) derivatives.

Compound SeriesSubstituentPositionObserved Effect on ActivityReference
3-Acetylindole ChalconesFluorometa or para of Phenyl RingIncreased anti-inflammatory activity thepharmajournal.com
Indole Schiff Bases3-NitrophenylPhenyl RingHigh anti-inflammatory activity nih.gov
Indole Schiff Bases3,4-DimethoxyphenylPhenyl RingHigh anti-inflammatory activity nih.gov
Indole Schiff Bases2,4,5-TrimethoxyphenylPhenyl RingHighest anti-inflammatory activity nih.gov
Indole Schiff Bases2-MethoxyphenylPhenyl RingMinimum anti-inflammatory activity nih.gov
N'-phenylindol-3-ylglyoxylhydrazidesMethylIndole N1 positionLoss of activity nih.gov

Rational Design Strategies for Modulating Ligand-Target Recognition

Rational drug design for indole ethanone (B97240) derivatives often employs a multi-faceted approach, combining traditional medicinal chemistry strategies with modern computational tools. A common strategy involves modifying a known bioactive scaffold to enhance its affinity and selectivity for a specific biological target.

One prominent example is the design of indole-based tubulin polymerization inhibitors. nih.govtandfonline.commanipal.edu Many of these are designed as analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. nih.gov The indole skeleton serves as a versatile substitute for one of the aromatic rings of CA-4. nih.govmdpi.com By systematically modifying the indole ring, for example by introducing heterocyclic rings at the 5-, 6-, or 7-positions, researchers have developed potent inhibitors of tubulin polymerization with nanomolar activity against cancer cells. nih.gov

Computational methods, particularly molecular docking, are indispensable in modern drug design. researchgate.netfrontiersin.org Docking studies allow researchers to predict the binding modes of newly designed ligands within the active site of a target protein, such as an enzyme or receptor. researchgate.netfrontiersin.org For instance, in the development of indole derivatives as cyclooxygenase (COX) inhibitors, docking studies were used to understand how the compounds interact with the active site of COX-2. nih.goveurekaselect.com These studies revealed that potent compounds could form hydrogen bonds with key residues like Tyr 355 and Arg 120, similar to the binding mode of the established drug indomethacin. nih.gov This insight provides a rational basis for designing new derivatives with improved binding affinity.

Another design strategy involves creating multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets involved in a disease pathway. nih.gov This approach has been applied in the design of indole derivatives for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the aggregation of amyloid-β peptides. nih.gov

Design and Synthesis of Novel Indole Ethanone Analogues for Mechanistic Probes

The synthesis of novel indole ethanone analogues is not only aimed at creating new drugs but also at developing tools to probe biological mechanisms. 3-Acetylindole is a particularly valuable starting material for the synthesis of a wide array of bioactive indole alkaloids and other complex heterocyclic systems. nih.govresearchgate.net

The synthesis of 3-acetylindoles can be achieved through various methods, with the Friedel-Crafts acetylation of indoles being a common approach. researchgate.net This reaction typically uses acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net More environmentally friendly, metal-free methods using boron trifluoride etherate have also been developed for the regioselective 3-acylation of indoles. mdpi.com

Once synthesized, these 3-acetylindole building blocks can be elaborated into more complex structures. For example, they can undergo Claisen-Schmidt condensation with various aromatic aldehydes to produce indole-based chalcones, which are precursors to many biologically active heterocyclic compounds. thepharmajournal.comnih.govthepharmajournal.com

Novel indole derivatives have been designed and synthesized as specific probes for biological processes. For example, indole derivatives have been created to selectively target serine-arginine-rich (SR) protein splicing factors. nih.gov These compounds can act as probes to study the mechanism of alternative splicing, a fundamental cellular process, and its dysregulation in diseases like cancer and viral infections. nih.gov By designing molecules that interact with specific domains of SR proteins, it's possible to develop selective inhibitors of particular splicing events. nih.gov

Ligand-Target Interaction Analysis and Mechanistic Insights (e.g., Tubulin Interactions, Enzyme Inhibition)

Understanding how indole ethanone derivatives interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for guiding further drug development.

The indole nucleus is a privileged scaffold in medicinal chemistry partly due to its ability to engage in various types of non-covalent interactions with protein targets, including hydrogen bonding (via the N-H group), hydrophobic interactions, and π-π stacking. nih.govmdpi.com

Tubulin Interactions: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization. tandfonline.comnih.gov X-ray crystallography and molecular docking studies have shown that these compounds often bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov Key interactions in this site include hydrogen bonds between the ligand and residues such as Cysβ241 and hydrophobic interactions with residues like Leuβ248, Leuβ255, and Metβ259. nih.gov The indole moiety itself typically penetrates deep into a hydrophobic pocket of the receptor. nih.gov

Enzyme Inhibition: In the context of enzyme inhibition, specific interactions determine a ligand's potency. For indole derivatives acting as serotonin (B10506) 5-HT receptor ligands, a key anchoring point is an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov Additional hydrogen bonds, such as between the indole N-H and a threonine side chain (Thr 3.37), further stabilize the complex. nih.gov For ATP-competitive kinase inhibitors, the indole scaffold often forms critical hydrogen bonds with the backbone atoms of the kinase hinge region, mimicking the interaction of the adenine (B156593) group of ATP. mdpi.com

The table below details some of the key interactions observed for indole derivatives with their biological targets.

TargetIndole Derivative ClassKey Interacting ResiduesType of InteractionReference
Tubulin (Colchicine site)TMP analoguesCysβ241Hydrogen Bond nih.gov
Tubulin (Colchicine site)TMP analoguesLeuβ248, Leuβ255, Metβ259Hydrophobic nih.gov
Serotonin 5-HT2A ReceptorD2AAK5Asp 3.32Salt Bridge / Electrostatic nih.gov
Serotonin 5-HT2A ReceptorD2AAK5Thr 3.37Hydrogen Bond (from Indole N-H) nih.gov
COX-2 EnzymeIndole AcetohydrazideTyr 355, Arg 120Hydrogen Bond nih.gov
Protein Kinases (Hinge Region)Generic Kinase InhibitorsHinge Region BackboneHydrogen Bond mdpi.com

Achieving selectivity for a specific target over other related proteins is a major goal in drug design to minimize off-target effects. For indole derivatives, selectivity is often governed by subtle structural features that exploit differences in the topology and amino acid composition of the target binding sites.

For example, in the case of indole-based inhibitors of endothelin-converting enzyme (ECE-1), high selectivity was achieved over related metalloproteases like NEP and ACE. nih.gov Docking studies suggested a unique binding mode where key interactions are formed with a central amide group of the inhibitor, rather than direct coordination with the zinc ion in the active site, which is a common feature for inhibitors of other metalloproteases. nih.gov This difference in binding mode is a key determinant of selectivity.

Similarly, structural studies of inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1) versus tryptophan dioxygenase (TDO) revealed that the flexibility of the binding pocket is a crucial factor for selectivity. nih.gov The binding pocket in IDO1 is significantly more flexible than in TDO, which allows it to accommodate certain inhibitors more favorably, leading to higher potency and selectivity. nih.gov Therefore, designing ligands that can take advantage of the conformational flexibility of the desired target is a powerful strategy for achieving selectivity.

In the development of kinase inhibitors, selectivity is often achieved by designing ligands that interact with less conserved regions of the ATP-binding site or that stabilize unique inactive conformations of the target kinase. The indole scaffold provides a rigid core from which substituents can be projected to probe these specific sub-pockets, thereby conferring selectivity for one kinase over another.

Future Directions and Emerging Research Avenues in Indole Ethanone Chemistry

Development of Advanced and Stereoselective Synthetic Routes

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century. eurekaselect.com However, the demand for more efficient, sustainable, and stereoselective methods continues to drive innovation. Conventional methods are increasingly being replaced by greener approaches that utilize ionic liquids, water as a solvent, solid acid catalysts, and microwave irradiation to reduce environmental impact. openmedicinalchemistryjournal.comresearchgate.nettandfonline.com

A significant frontier is the development of catalytic C-H functionalization reactions. These methods allow for the direct modification of the indole core, bypassing the need for pre-functionalized starting materials. Recently, a novel method for the selective alkylation of indoles at the C5-position using a relatively inexpensive copper-based catalyst has been reported, achieving yields of up to 91%. news-medical.net This approach, which avoids costly and rare rhodium catalysts, represents a move towards more economical and scalable pharmaceutical synthesis. bioengineer.org The reaction proceeds through a fascinating two-step mechanism where a carbene species initially attaches to the C4-position, forming a strained intermediate that rearranges to the more stable C5-alkylated product. news-medical.netbioengineer.org

Stereoselectivity is another critical focus, particularly for producing enantiomerically pure indole derivatives for pharmaceutical applications. The development of novel chiral catalysts for asymmetric synthesis is paramount. Future research will likely concentrate on designing catalysts that can control the stereochemistry of reactions at the ethanone (B97240) side chain, for instance, in asymmetric reductions or aldol additions, to generate specific stereoisomers with desired biological activities.

Synthetic StrategyKey FeaturesPotential Advantages
C-H Functionalization Direct modification of the indole C-H bonds. Often uses transition metal catalysts (e.g., Cu, Rh, Pd).High atom economy, reduced number of synthetic steps, access to novel substitution patterns.
Asymmetric Catalysis Employs chiral catalysts to produce one enantiomer of a chiral product selectively.Access to enantiomerically pure compounds, crucial for pharmacological specificity.
Green Chemistry Approaches Utilizes environmentally benign solvents (e.g., water), reusable catalysts, and energy-efficient methods (e.g., microwave irradiation).Reduced environmental impact, increased safety, potential for cost savings. openmedicinalchemistryjournal.comresearchgate.net
Multi-component Reactions (MCRs) Combines three or more reactants in a single step to form a complex product.High efficiency, rapid generation of molecular diversity, operational simplicity.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The ethanone group at the C3-position of the indole ring is a versatile functional group that can participate in a wide array of chemical reactions. While classic transformations are well-established, researchers are continuously exploring novel reactivity patterns to expand the synthetic utility of indole ethanones.

Future work will likely focus on leveraging modern synthetic methods, such as photoredox catalysis and electrochemistry, to unlock new reaction pathways. These techniques can enable previously challenging transformations under mild conditions, such as radical-based additions to the ethanone carbonyl or cross-coupling reactions at previously unreactive positions.

Furthermore, the indole nucleus itself can be further functionalized. The exploration of late-stage functionalization of complex indole ethanone derivatives is a key area of interest. This allows for the rapid diversification of lead compounds at a late stage in the synthetic sequence, which is highly valuable in drug discovery programs. For instance, developing new methods for selective halogenation, borylation, or trifluoromethylation of the indole ring in the presence of the ethanone group would provide valuable building blocks for medicinal chemistry.

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the design of new indole ethanone-based molecules. These technologies can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use ML algorithms to correlate the structural features of indole ethanone derivatives with their biological activities, helping researchers to predict the potency of new, unsynthesized compounds. This predictive power allows for the prioritization of synthetic targets, saving time and resources.

AI/ML ApplicationDescriptionImpact on Indole Ethanone Research
QSAR Modeling Uses statistical and ML methods to correlate chemical structure with biological activity.Predicts the activity of novel derivatives, guides lead optimization.
De Novo Design Generative algorithms create new molecular structures with desired properties.Proposes novel, synthesizable indole ethanone scaffolds for specific targets.
Virtual Screening Computationally screens large libraries of virtual compounds against a biological target.Identifies potential hits from vast chemical spaces for further investigation.
Synthesis Prediction Predicts viable synthetic routes for target molecules.Helps chemists devise efficient strategies to synthesize computationally designed compounds.

Integration of Indole Ethanone Chemistry with Chemical Biology for Mechanistic Discovery

Indole ethanone derivatives are not only valuable as therapeutic agents but also as chemical tools to probe biological systems. The field of chemical biology leverages custom-designed small molecules to study and manipulate biological processes, and indole ethanones are well-suited for this purpose.

A key emerging area is the development of indole ethanone-based chemical probes. By attaching reporter tags, such as fluorescent dyes or biotin, to the indole ethanone scaffold, researchers can visualize the localization of these molecules in cells or identify their protein binding partners. For example, a fluorescently-labeled derivative of 1-(5-Amino-1-methylindol-3-yl)ethanone could be used to track its uptake and distribution within cancer cells.

Another powerful technique is activity-based protein profiling (ABPP). This method uses reactive probes to covalently label active enzymes in a complex biological sample. Indole ethanones can be modified to create bespoke ABPP probes designed to target specific enzyme families, such as kinases or transferases, allowing for the identification of novel drug targets and the elucidation of their roles in disease.

Furthermore, photoaffinity labeling, where a photoreactive group is incorporated into the molecule, is a powerful tool for identifying the direct binding targets of a compound. Upon irradiation with UV light, the probe forms a covalent bond with its target protein, enabling its identification through techniques like mass spectrometry. The application of these advanced chemical biology techniques will be crucial in uncovering the precise mechanisms of action of bioactive indole ethanone compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(5-Amino-1-methylindol-3-yl)ethanone with high purity?

  • Methodology : Start with indole derivatives functionalized at the 3-position. A common approach involves Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). The amino group at the 5-position can be introduced via nitration followed by reduction, or through directed ortho-metalation strategies. Ensure inert atmosphere conditions to prevent oxidation of sensitive intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Validate intermediates using thin-layer chromatography (TLC) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the indole backbone and substituent positions. Key signals include the acetyl group (~2.5 ppm for CH₃ in ¹H NMR, ~200 ppm for carbonyl in ¹³C NMR) and aromatic protons (6.5–8.0 ppm).
  • IR Spectroscopy : Confirm the presence of amino (–NH₂, ~3400 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₁H₁₂N₂O, exact mass 188.0950).
  • Elemental Analysis : Validate C, H, N percentages (±0.3% theoretical values) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodology : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set to calculate:

  • Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps to assess reactivity.
  • Electrostatic Potential (ESP) : Map electron-rich (amino group) and electron-deficient (acetyl group) regions.
  • Dipole Moments : Predict solubility and intermolecular interactions (e.g., dipole-dipole forces in crystal packing).
  • Absolute Hardness (η) : Apply Parr-Pearson theory (η = ½(I − A), where I = ionization potential, A = electron affinity) to evaluate stability against electrophilic/nucleophilic attacks .

Q. What strategies resolve contradictions in crystallographic data during structure determination of indole derivatives?

  • Methodology :

  • Twinned Data Analysis : Use SHELXL for refining twinned crystals (e.g., non-merohedral twinning). Apply the Hooft parameter or Flack x to validate chiral centers.
  • Disorder Modeling : For flexible side chains (e.g., methyl groups), apply PART instructions in SHELXL to split occupancy.
  • Validation Tools : Leverage PLATON (ADDSYM) to check for missed symmetry and R1/Rint discrepancies. Cross-validate with Hirshfeld surface analysis to ensure hydrogen bonding and π-π stacking are accurately modeled .

Q. How can reaction conditions be optimized to enhance yields in the synthesis of amino-substituted indole derivatives?

  • Methodology :

  • Catalyst Screening : Test Pd/C, CuI, or enzyme-mediated systems for amino group introduction.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
  • Temperature Control : Use microwave-assisted synthesis for rapid heating (100–150°C) to reduce side reactions.
  • In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust reaction time dynamically .

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